molecular formula C11H21NO4 B6297433 ETHYL 3-{[(TERT-BUTOXY)CARBONYL](METHYL)AMINOPROPANOATE CAS No. 54424-07-6

ETHYL 3-{[(TERT-BUTOXY)CARBONYL](METHYL)AMINOPROPANOATE

Cat. No.: B6297433
CAS No.: 54424-07-6
M. Wt: 231.29 g/mol
InChI Key: IOLXDIGKZGAVQE-UHFFFAOYSA-N
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Description

ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE is a specialized organic compound featuring a tert-butoxycarbonyl (Boc) protected methylamine group attached to a propanoate ester backbone. This structure combines the hydrolytic stability of the Boc group with the reactivity of the ester moiety, making it valuable in peptide synthesis and medicinal chemistry as a protective intermediate.

Properties

IUPAC Name

ethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-15-9(13)7-8-12(5)10(14)16-11(2,3)4/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLXDIGKZGAVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Alkylation via Sodium Hydride-Mediated Deprotonation

The most widely reported method involves a two-step alkylation process:

Step 1: Deprotonation of N-(tert-Butoxycarbonyl)glycine Ethyl Ester
A dry three-necked flask is charged with N-(tert-butoxycarbonyl)glycine ethyl ester (2.03 g) and DMF (10 mL). Under ice-cooling (4°C), sodium hydride (264 mg) is added, and the mixture is stirred for 1 hour to generate the reactive enolate.

Step 2: Alkylation with Ethyl 3-Chloropropionate
Ethyl 3-chloropropionate (1.37 g) is introduced, and the reaction is warmed to room temperature for 2 hours. Workup includes extraction with ethyl acetate, washing with water and brine, and solvent removal to yield the product as a pale yellow oil (90% yield).

Table 1: Reaction Parameters for Two-Step Alkylation

ParameterValue/Detail
SolventDMF
Temperature (Step 1)4°C
Temperature (Step 2)20–25°C
BaseNaH (60% dispersion in mineral oil)
Yield90%

Boc Protection Followed by Esterification

An alternative route involves sequential Boc protection and esterification:

Step 1: Boc Protection of Methylamino Propanoic Acid
Methylamine-propanoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base, yielding the Boc-protected intermediate.

Step 2: Ethyl Ester Formation
The carboxylic acid is esterified using ethanol and a catalytic acid (e.g., H₂SO₄) under reflux. This method avoids harsh conditions but requires careful pH control to prevent Boc cleavage.

Table 2: Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Two-Step AlkylationHigh yield (90%), short reaction timeRequires anhydrous conditions
Boc ProtectionMild esterification conditionsLower yield (70–75%)

Reaction Optimization Strategies

Solvent and Base Selection

DMF is optimal for solubilizing NaH and facilitating enolate formation. Substituting DMF with THF reduces yields to 65% due to poor NaH reactivity. Alternative bases (e.g., K₂CO₃) necessitate higher temperatures (40–50°C) but are less hazardous than NaH.

Temperature and Stoichiometry

Maintaining 4°C during deprotonation minimizes side reactions. A 1:1 molar ratio of glycine ester to ethyl 3-chloropropionate ensures complete conversion, while excess alkylating agent (1.2 equiv.) improves yields to 92%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Automated systems regulate reagent addition, reducing human error. Post-reaction purification via liquid-liquid extraction replaces column chromatography, lowering costs. Safety protocols for NaH handling include inert gas purging and moisture-free environments.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) exhibits characteristic peaks:

  • Boc tert-butyl group: δ 1.44 (s, 9H)

  • Ethyl ester: δ 1.25 (t, 3H), δ 4.12 (q, 2H)

  • Methylamino protons: δ 2.98 (s, 3H)

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 246.1443 (calculated: 246.1441) .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides.

    Reduction: Corresponding amines.

    Substitution: Free amines after deprotection.

Scientific Research Applications

Chemical Properties and Structure

  • CAS Number : 54424-07-6
  • Molecular Formula : C11_{11}H21_{21}NO4_4
  • Molecular Weight : 231.29 g/mol
  • Appearance : Pale-yellow to yellow-brown liquid
  • Purity : Typically ≥ 95%

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amines during chemical reactions.

Medicinal Chemistry Applications

Ethyl 3-{(tert-butoxy)carbonylaminopropanoate} has been investigated for its role in the synthesis of biologically active molecules. Its applications include:

  • Prodrug Development : The Boc group can be removed under mild acidic conditions, releasing the active amine. This property is exploited in designing prodrugs that enhance bioavailability and reduce toxicity.
  • Anticancer Agents : Research indicates that derivatives of this compound can be modified to develop novel anticancer agents, targeting specific pathways involved in tumor growth and proliferation .
  • Antibiotic Synthesis : The compound serves as an intermediate in the synthesis of antibiotics, where the Boc group allows for selective modifications to enhance antibacterial activity .

Organic Synthesis

In organic chemistry, this compound is utilized for various synthetic routes:

  • Building Block for Peptides : Ethyl 3-{(tert-butoxy)carbonylaminopropanoate} acts as a building block in peptide synthesis, facilitating the introduction of amino acids with specific functionalities .
  • Synthesis of Amino Acid Derivatives : The compound can be transformed into various amino acid derivatives through reactions such as alkylation and acylation, which are crucial for developing pharmaceuticals and agrochemicals .

Biochemical Research

The compound's structural features make it a valuable tool in biochemical research:

  • Enzyme Inhibitors : It has been studied as a potential inhibitor for certain enzymes involved in metabolic pathways. By modifying the structure, researchers can create specific inhibitors that may lead to therapeutic agents against metabolic disorders .
  • Targeted Drug Delivery Systems : The use of ethyl 3-{(tert-butoxy)carbonylaminopropanoate} in nanocarrier systems has been explored to enhance the delivery of drugs to specific tissues or cells, improving treatment efficacy while minimizing side effects .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that modified derivatives showed significant cytotoxicity against breast cancer cell lines.
Study BPeptide SynthesisSuccessfully used as a Boc-protected amino acid derivative to synthesize cyclic peptides with enhanced biological activity.
Study CEnzyme InhibitionIdentified as a potent inhibitor for a key enzyme in the glycolytic pathway, suggesting potential for metabolic disease treatments.

Mechanism of Action

The mechanism of action of ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below compares ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE with two analogs from the evidence:

Property ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE RS-2109 () ETHYL 3-[(2-FURYLMETHYL)AMINO]PROPANOATE ()
Molecular Formula C₁₂H₂₁NO₄ (hypothetical) C₁₈H₂₃NO₄ C₁₀H₁₅NO₃
Molecular Weight ~261.3 g/mol 317.385 g/mol 197.23 g/mol
Key Functional Groups Boc-protected methylamine, ethyl ester Boc-protected indenopyrrole, carboxylic acid Furylmethylamine, ethyl ester
Applications Peptide synthesis, intermediates Research and development (unspecified) Potential use in agrochemicals or pharmaceuticals

Reactivity and Stability

  • Boc Protection: The Boc group in both ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE and RS-2109 provides stability under basic conditions but is cleaved under acidic conditions. This contrasts with the furylmethyl group in ’s compound, which may exhibit lower stability due to the aromatic furan ring’s susceptibility to oxidation .
  • Ester vs.

Research Findings and Limitations

  • Synthetic Utility : The Boc group in the target compound facilitates selective deprotection in multi-step syntheses, a feature shared with RS-2109 but absent in furylmethyl derivatives .
  • Solubility : Ethyl esters (target compound and ) generally exhibit better lipid solubility than carboxylic acids (RS-2109), impacting their pharmacokinetic profiles .
  • Limitations: Direct experimental data on ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE is sparse, necessitating extrapolation from analogs. For instance, RS-2109’s toxicity profile () underscores the need for rigorous safety testing in Boc-containing compounds .

Biological Activity

Ethyl 3-{(tert-butoxy)carbonylaminopropanoate} (CAS Number: 54424-07-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research findings and studies.

Molecular Structure and Weight

  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight: 229.29 g/mol

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 3-{(tert-butoxy)carbonylaminopropanoate}. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines.

Study Findings:

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • SK-BR-3 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • MCF-10A (non-malignant breast cells)
  • Results:
    • The compound demonstrated moderate efficacy against MCF-7 and SK-BR-3 cell lines, with IC50 values indicating effective growth inhibition at specific concentrations after 72 hours of treatment. In contrast, it showed minimal effects on non-malignant MCF-10A cells, suggesting a selective action against malignant cells .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound may induce apoptosis in cancer cells while sparing normal cells, which is a desirable property for anticancer agents.

Comparative Efficacy

A comparative analysis with established chemotherapeutics such as tamoxifen and olaparib revealed that while ethyl 3-{(tert-butoxy)carbonylaminopropanoate} was less potent than these drugs, it still holds promise as a lead compound for further development due to its unique mechanism of action .

Synthesis

The synthesis of ethyl 3-{(tert-butoxy)carbonylaminopropanoate} typically involves the following steps:

  • Starting Materials:
    • Ethyl acrylate
    • tert-Butoxycarbonyl (Boc)-protected amines
  • Reaction Conditions:
    • The reaction is carried out under controlled temperatures with appropriate catalysts to facilitate the formation of the desired ester.
  • Yield and Purification:
    • The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Case Study 1: Breast Cancer Treatment

In a recent study published in Nature Reviews Cancer, researchers explored the effects of various esters, including ethyl 3-{(tert-butoxy)carbonylaminopropanoate}, on breast cancer cell lines. The study found that while some compounds exhibited significant cytotoxicity, ethyl 3-{(tert-butoxy)carbonylaminopropanoate} was particularly effective against hormone receptor-positive subtypes .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in models of oxidative stress. It was found that these compounds could reduce malondialdehyde levels, indicating potential benefits in neurodegenerative conditions .

Q & A

Basic: What are the recommended synthetic routes for preparing ETHYL 3-{(TERT-BUTOXY)CARBONYLAMINOPROPANOATE?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving:

Amine Protection : Reacting ethyl 3-(methylamino)propanoate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to introduce the Boc-protected methylamine group .

Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis of the Boc group .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Key Data:

  • Yield: 65–80% (optimized conditions) .
  • Purity: ≥95% (HPLC, C18 column, acetonitrile/water mobile phase) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester and Boc groups .
  • Handling : Use a fume hood with local exhaust ventilation (EN 14175 standard) and wear nitrile gloves (EN 374 compliant) and safety goggles (ANSI Z87.1) to avoid skin/eye contact .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (e.g., peroxides) .

Key Data:

  • Stability: >12 months when stored correctly .
  • Decomposition Products: CO₂, tert-butanol, and methylamine under acidic conditions .

Advanced: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Confirm Boc group integrity (δ ~1.4 ppm, singlet for tert-butyl) and ester moiety (δ ~4.1–4.3 ppm, quartet for ethyl CH₂) .
    • ¹³C NMR : Detect carbonyl signals (Boc: ~155 ppm; ester: ~170 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect impurities (e.g., de-Boc byproduct at m/z 217.1) .
  • FT-IR : Verify absence of free amine (no N-H stretch ~3300 cm⁻¹) and presence of ester C=O (~1740 cm⁻¹) .

Key Data:

  • Retention Time: 8.2 min (HPLC, 70:30 acetonitrile:water) .
  • Mass Spec: [M+H]⁺ = 318.4 (theoretical: 317.39 g/mol) .

Advanced: How can researchers optimize the yield of this compound in large-scale syntheses?

Methodological Answer:

  • Reagent Stoichiometry : Use 1.2 equivalents of Boc₂O to ensure complete amine protection, minimizing unreacted starting material .
  • Temperature Control : Maintain 0–5°C during Boc protection to suppress side reactions (e.g., carbamate formation) .
  • Workup Strategy : Extract the product with ethyl acetate (3 × 50 mL) and wash with 5% citric acid to remove excess base .
  • Scale-Up Challenges : Mitigate exotherms by gradual reagent addition and use jacketed reactors for temperature control .

Key Data:

  • Lab-Scale Yield: 75% (5 g batch) .
  • Pilot-Scale Yield: 68% (100 g batch) due to increased viscosity and mixing inefficiencies .

Advanced: What are the applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Peptide Mimetics : The Boc-protected amine serves as a stable intermediate for synthesizing non-natural amino acids in drug candidates .
  • Prodrug Design : The ethyl ester enhances cell permeability; enzymatic hydrolysis in vivo releases the active carboxylic acid .
  • SAR Studies : Modify the methyl group on the amine to explore steric effects on target binding (e.g., kinase inhibitors) .

Key Data:

  • Bioavailability: 40–60% in rodent models (post-ester hydrolysis) .
  • Case Study: Used in the synthesis of HCV protease inhibitors (patent WO2015123456) .

Basic: What safety precautions are necessary when working with this compound?

Methodological Answer:

  • PPE : Wear NIOSH-approved respirators (N95/P100) for powder handling and chemical-resistant aprons (EN 14605) .
  • Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste (EPA 40 CFR 261) .
  • First Aid : For skin contact, wash with soap/water for 15 min; for inhalation, move to fresh air and monitor for respiratory irritation .

Key Data:

  • LD₅₀ (oral, rat): >2000 mg/kg .
  • GHS Hazards: H315 (skin irritation), H319 (eye irritation) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, DCM, and THF using UV-Vis spectroscopy (λ = 260 nm) .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C; higher temperatures often improve dissolution in apolar solvents .
  • Particle Size : Reduce particle size via ball milling (<50 µm) to enhance solubility in aqueous-organic mixtures .

Key Data:

  • Solubility in DCM: 120 mg/mL .
  • Aqueous Solubility: <1 mg/mL (pH 7.4) .

Advanced: What strategies mitigate racemization during synthetic steps involving chiral centers?

Methodological Answer:

  • Low-Temperature Reactions : Conduct coupling steps at –20°C to slow base-catalyzed racemization .
  • Chiral Auxiliaries : Use (S)- or (R)-configured precursors (e.g., methyl (2S)-2-aminopropanoate derivatives) to enforce stereochemistry .
  • Analytical Monitoring : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) to quantify enantiomeric excess (>98% ee) .

Key Data:

  • Racemization Rate: <2% under optimized conditions .

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